APADOLINE

Experimental human pain model Chemo-somatosensory event-related potentials Kappa-opioid analgesia

Apadoline (also designated RP 60180, CAS 135003-30-4; alternative vendor CAS 151729-74-7) is a synthetic, non-peptidic, small-molecule agonist of the kappa-opioid receptor (KOR) belonging to the phenothiazine-2-carboxamide chemical class. Originally developed by Rhône-Poulenc (subsequently Aventis Pharma / Sanofi), the compound advanced to Phase II clinical evaluation for cancer pain, distinguishing it from several earlier KOR agonists that were discontinued due to centrally-mediated adverse effects.

Molecular Formula C23H29N3OS
Molecular Weight 395.568
CAS No. 151729-74-7
Cat. No. B1146702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPADOLINE
CAS151729-74-7
SynonymsAPADOLINE
Molecular FormulaC23H29N3OS
Molecular Weight395.568
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apadoline (RP 60180) for Pain Research Procurement: Kappa-Opioid Agonist Baseline


Apadoline (also designated RP 60180, CAS 135003-30-4; alternative vendor CAS 151729-74-7) is a synthetic, non-peptidic, small-molecule agonist of the kappa-opioid receptor (KOR) belonging to the phenothiazine-2-carboxamide chemical class [1]. Originally developed by Rhône-Poulenc (subsequently Aventis Pharma / Sanofi), the compound advanced to Phase II clinical evaluation for cancer pain, distinguishing it from several earlier KOR agonists that were discontinued due to centrally-mediated adverse effects [2]. Apadoline is an enantiomerically pure (R-configuration at the chiral centre) phenothiazine derivative with a molecular formula of C₂₃H₂₉N₃OS and a monoisotopic mass of 395.2 Da [1]. Its development trajectory and phenothiazine scaffold differentiate it within the non-peptidic KOR agonist landscape.

Why Apadoline Cannot Be Interchanged with Other Kappa-Opioid Agonists Without Evidence


Kappa-opioid receptor agonists sharing the same nominal molecular target exhibit profoundly divergent clinical and preclinical profiles that preclude interchangeable use in research or therapeutic development. Spiradoline and enadoline, both benzacetamide-derived, centrally-active selective KOR agonists, were abandoned as analgesics specifically because they produced dose-limiting dysphoria in post-surgical pain models [1]. In contrast, apadoline—a phenothiazine-2-carboxamide structurally distinct from the benzacetamide series—remained in Phase II clinical testing for cancer pain, implying a meaningfully different central tolerability signature [1]. Even among compounds that survived early development, pharmacological differences are resolution-critical: U-50488, a prototypical benzacetamide KOR agonist, produced paroxysmal electrocortical bursts, vocalisation, and shaking in non-human primates at behaviourally relevant doses, whereas apadoline did not provoke paroxysmal activity at doses up to 4.5 mg/kg i.v. in the same model [2]. Procurement decisions predicated on the assumption of in-class pharmacological equivalence therefore risk invalidating experimental outcomes.

Apadoline Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Data


Human Antinociceptive Efficacy Equivalence to Pentazocine with a Superior Acute Side-Effect Trend

In a placebo-controlled, randomised, double-blind, five-way cross-over study in 20 healthy male volunteers, single oral doses of apadoline (RP 60180; 0.1, 0.5, and 1.0 mg) were compared directly with pentazocine (50 mg) and placebo. At the 2 h post-dose time-point, corresponding to peak plasma concentrations for both compounds, apadoline 1.0 mg and pentazocine 50 mg each reduced pain-related chemo-somatosensory event-related potential (CSSERP) amplitudes by approximately 40% relative to baseline [1]. Critically, pentazocine tended to produce more side effects than apadoline at these equi-antinociceptive doses, although the study was not powered for formal statistical comparison of adverse event rates [1]. This constitutes a direct, within-study demonstration that apadoline achieves comparable antinociceptive efficacy to a marketed mixed opioid analgesic while exhibiting a qualitatively better acute tolerability signal.

Experimental human pain model Chemo-somatosensory event-related potentials Kappa-opioid analgesia

Absence of Paroxysmal CNS Activity Versus U-50488 in a Non-Human Primate Electrocorticography Model

Chronically implanted baboons (Papio papio; n=2) received intravenous apadoline (RP 60180; 1–4.5 mg/kg) or the benzacetamide KOR agonist U-50488 (1–3 mg/kg) while electrocorticogram (ECoG) and electrocardiogram (ECG) were continuously recorded [1]. Apadoline, even at the highest dose of 4.5 mg/kg i.v., did not modify ECoG background activity in terms of paroxysmal discharges relative to the pre-injection control period; it provoked neither focal nor generalised seizure discharges, nor did it consistently enhance or reduce photically-induced myoclonic responses [1]. In marked contrast, U-50488 at 3 mg/kg i.v. (and to a lesser extent at 1 mg/kg) induced paroxysmal bursts of slow-wave ECoG activity, accompanied by spontaneous vocalisation and shaking, effects that persisted for approximately 1 h [1]. Both compounds slowed ECG frequency at behaviourally relevant doses, but only apadoline was devoid of pro-convulsant or dysphoric-like behavioural signs [1].

Electrocorticography Non-human primate CNS safety pharmacology

Development Survival Advantage Over Spiradoline and Enadoline in the KOR Agonist Class

The 1997 review by Barber and Gottschlich documents that two centrally-active, selective KOR agonists—spiradoline and enadoline—were abandoned as potential analgesics specifically because they induced dose-limiting central side effects (i.e., dysphoria) in models of post-surgical pain [1]. Niravoline was also halted for its aquaretic indication. By contrast, apadoline and TRK-820 (nalfurafine) remained in Phase II clinical testing against cancer pain at the time of publication, indicating that they had not triggered the same development-stopping safety signals [1]. While this is class-level evidence that does not provide direct, same-study quantitative comparisons, it reflects a real-world attrition filter: apadoline survived a development stage that eliminated several structurally distinct, centrally-active KOR agonists.

Clinical development attrition Kappa-opioid agonist tolerability Dysphoria

Structurally Distinct Phenothiazine Scaffold with Patent-Documented Preferential Kappa Affinity

Apadoline is based on a phenothiazine-2-carboxamide core that is chemically distinct from the benzacetamide/arylacetamide scaffold shared by U-50488, spiradoline, and enadoline [1][2]. US Patent 5,049,669 (assigned to Rhône-Poulenc Santé) explicitly claims that phenothiazine derivatives of the general formula encompassing apadoline 'exhibit an especially advantageous analgesic and diuretic activity on account of their preferential affinity for the Kappa receptors and their low toxicity' [1]. The patent further notes that the specific amide substitution pattern present in apadoline—an N-propyl carboxamide at the phenothiazine 2-position combined with a pyrrolidinyl-2-propyl substituent at N10 in the (R)-configuration—was not previously studied and confers the claimed pharmacological profile [1]. This structural divergence from benzacetamide-based KOR agonists means that apadoline occupies distinct chemical space with potentially different off-target interaction profiles, metabolic stability, and CNS penetration characteristics, although explicit comparative binding selectivity data (Ki ratios for KOR/MOR/DOR) remain unavailable in open-access authoritative databases.

Phenothiazine-2-carboxamide Structure-activity relationship Kappa-opioid receptor selectivity

Oral Bioavailability in Humans Demonstrated at Low Single Doses

The Lötsch et al. (1997) clinical study employed peroral administration of apadoline at single doses of 0.1, 0.5, and 1.0 mg, with maximum antinociceptive effects observed 2 h post-dose, temporally coincident with the peak plasma concentration of apadoline [1]. This demonstrates that apadoline is orally bioavailable in humans and achieves pharmacologically effective plasma concentrations at sub-milligram to low-milligram doses. While formal pharmacokinetic parameters (Cₘₐₓ, t₁/₂, AUC, absolute bioavailability) are not available in the published literature, the temporal concordance between plasma concentration maxima and pharmacodynamic effect confirms oral route viability, which is not a universal property across the KOR agonist class (e.g., many peptide-based KOR ligands require parenteral administration).

Oral pharmacokinetics Human dosing Bioavailability

Apadoline Optimal Research and Industrial Application Scenarios Based on Evidence


KOR Reference Agonist for Human Experimental Pain Studies Requiring an Orally Active, Non-Dysphorigenic Tool Compound

Apadoline is directly evidenced as a KOR agonist capable of producing ~40% reduction in CSSERP amplitudes at 1 mg p.o. in a validated human experimental pain model, with a directionally better acute side-effect profile than pentazocine 50 mg p.o. [1]. This makes apadoline a preferred KOR reference agonist for human experimental medicine protocols where oral dosing is required and the confound of acute dysphoria or sedation must be minimised. Researchers designing cross-over pain studies with KOR pharmacology arms should select apadoline over pentazocine when the aim is to isolate KOR-mediated antinociception without the mixed mu-antagonist/kappa-agonist pharmacology of pentazocine.

CNS Safety Pharmacology Profiling in Non-Human Primates Where Absence of Pro-Convulsant Activity Is a Prerequisite

In conscious baboon models with chronic ECoG implants, apadoline did not induce paroxysmal electrocortical discharges at doses up to 4.5 mg/kg i.v., whereas the benzacetamide KOR agonist U-50488 produced paroxysmal slow-wave bursts, vocalisation, and shaking at 3 mg/kg i.v. [1]. For safety pharmacology programmes or neuroscience studies employing EEG/ECoG endpoints in non-human primates, apadoline offers a KOR agonist option that is not confounded by pro-convulsant activity—a critical differentiator from U-50488 and, by class-level extrapolation, potentially from other benzacetamide-derived KOR agonists.

Phenothiazine-Scaffold KOR Tool Compound for Structure-Activity Relationship and Scaffold-Hopping Studies

Apadoline represents the phenothiazine-2-carboxamide chemotype, structurally divergent from the benzacetamide scaffold of U-50488, spiradoline, and enadoline [1][2]. Medicinal chemistry groups engaged in KOR ligand SAR exploration or scaffold-hopping campaigns should procure apadoline as the prototypical phenothiazine-based KOR agonist comparator, enabling the systematic assessment of scaffold-dependent pharmacological variables such as receptor binding kinetics, bias signalling, and off-target profiles that cannot be interrogated using only benzacetamide-derived ligands.

Preclinical Cancer Pain Model Studies Requiring a KOR Agonist with Documented Clinical Progression to Phase II

Unlike spiradoline and enadoline—which were abandoned due to dysphoria—apadoline progressed to Phase II clinical testing specifically for cancer pain [1]. For translational pain researchers developing novel KOR-targeted analgesics for oncological indications, apadoline provides a clinically more relevant comparator than earlier-generation, development-failed KOR agonists. Its use as a positive control in rodent cancer pain models (e.g., bone cancer pain, chemotherapy-induced neuropathic pain) is supported by both its clinical development history and its demonstrated antinociceptive activity in rodent writhing models at subcutaneous doses of 0.08 mg/kg [2].

Quote Request

Request a Quote for APADOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.